molecular formula C10H9NO3S B12858006 2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid

2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid

Cat. No.: B12858006
M. Wt: 223.25 g/mol
InChI Key: PILBODGCLKJZTF-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Nitrated or halogenated benzoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid is unique due to the presence of the methylthio group, which can enhance its lipophilicity and potentially improve its ability to penetrate cell membranes. This structural feature may contribute to its distinct biological activities and applications in various fields.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(2-methylsulfanyl-1,3-benzoxazol-5-yl)acetic acid

InChI

InChI=1S/C10H9NO3S/c1-15-10-11-7-4-6(5-9(12)13)2-3-8(7)14-10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

PILBODGCLKJZTF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=C2)CC(=O)O

Origin of Product

United States

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